Home > Products > Screening Compounds P93867 > 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine - 1105195-37-6

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Catalog Number: EVT-1741363
CAS Number: 1105195-37-6
Molecular Formula: C13H15N5
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This method involves reacting a 3-chloro-6-(pyridin-4-yl)pyridazine derivative with piperazine in a suitable solvent, often at elevated temperatures. [, ]
  • Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between a 3-bromo-6-(pyridin-4-yl)pyridazine derivative and piperazine. []
  • Multi-step Synthesis: This approach involves constructing the pyridazine ring starting from simpler precursors, incorporating the piperazine and pyridine moieties at different stages of the synthesis. [, , , , , , , , ]
Molecular Structure Analysis

3-(Piperazin-1-yl)-6-(pyridin-4-yl)pyridazine exhibits a planar structure due to the conjugation of the π-electron systems of the pyridazine and pyridine rings. [] The piperazine ring typically adopts a chair conformation, although its flexibility allows for different conformations depending on the surrounding environment. [] Several studies utilized X-ray crystallography to determine the crystal structures of various derivatives, providing valuable information on bond lengths, bond angles, and intermolecular interactions. [, , , , , ]

Mechanism of Action
  • Enzyme Inhibitors: Several studies demonstrated the ability of 3-(Piperazin-1-yl)-6-(pyridin-4-yl)pyridazine derivatives to inhibit enzymes involved in various biological pathways, such as dipeptidyl peptidase IV (DPP-IV), [] RIOK2, [] monoamine oxidase B (MAO-B), [] and dCTPase. [] The specific mechanism of inhibition can be competitive, non-competitive, or allosteric, depending on the compound's binding mode to the enzyme.
  • Receptor Ligands: Research indicates that certain derivatives can bind to specific receptors, such as serotonin receptors (5-HT1A and 5-HT2A), [] and α1-adrenoceptors. [] The binding affinity and functional outcome (agonist, antagonist, or inverse agonist) depend on the substituents present on the molecule.
Physical and Chemical Properties Analysis
  • Spectroscopic Properties: Characterization of these compounds often relies on techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , , , , , , , , , , ]
Applications

The primary application of 3-(Piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound serves as a versatile scaffold for developing new chemical entities with potential therapeutic applications. [, , , , , , , , , , , , , , , , , ] Researchers have synthesized a vast library of derivatives with varying substituents on the piperazine and pyridine rings, exploring their biological activity against various targets, including:

  • Cancer: Derivatives have shown potential as anticancer agents by inhibiting enzymes involved in cancer cell proliferation, such as RIOK2 [] and dCTPase. []
  • Inflammatory Diseases: Compounds targeting RORc, a nuclear receptor involved in inflammatory responses, have been developed, demonstrating potential for treating conditions like psoriasis and rheumatoid arthritis. []
  • Metabolic Disorders: Derivatives exhibiting inhibitory activity against DPP-IV have shown promise for treating type 2 diabetes. []
  • Neurological Disorders: Compounds targeting 5-HT1A and 5-HT2A receptors, implicated in various neurological conditions, have been synthesized and evaluated. []
  • Parkinson's Disease: Research suggests that some derivatives can attenuate the effects of cocaine, [] indicating potential for treating addiction and potentially Parkinson's disease.

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], synthesized via epoxide ring opening with 1-(4-isopropylbenzyl)piperazine []. While its specific biological activity is not elaborated upon in the provided abstract, its synthesis stems from Prottremin's demonstrated antiparkinsonian activity in animal models [].

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The provided abstract focuses solely on the crystal structure of this compound, determined as part of crystallographic studies []. There is no mention of its biological activity or specific research context.

7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one (ER-319711)

Compound Description: ER-319711 is a novel dipeptidyl peptidase (DPP)-IV inhibitor []. It exhibited potent and selective inhibition of human DPP-IV in vitro (IC50 = 0.089 μM) []. In vivo studies using Zucker fa/fa rats and mice fed a high-fat diet showed that ER-319711 improved glucose tolerance and increased plasma insulin and active glucagon-like peptide-1 levels []. These findings suggest its potential as an antidiabetic agent [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a CGRP receptor antagonist identified through structure-based drug design []. Its crystal structure, complexed with the CGRP receptor, was determined at 1.6 Å resolution []. Described as a highly potent and selective compound, HTL22562 exhibits metabolic stability, solubility, and suitability for various administration routes []. These properties make it a potential clinical candidate for acute migraine treatment [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used therapeutic agent for leukemia, known to inhibit tyrosine kinases []. While this study focuses on the crystal structure of the freebase form, Imatinib is typically characterized as its piperazin-1-ium salts [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2 []. Designed to improve upon a previous compound, K-604 demonstrates enhanced aqueous solubility and oral absorption []. These properties, along with its pharmacological effects and safety profile, led to its selection as a clinical candidate for diseases associated with ACAT-1 overexpression [].

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is a hydrochloride salt of an amine, structurally analogous to its fluorinated counterpart, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate []. The abstract primarily discusses the structural comparison between these two salts based on their crystallographic data [].

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Compound Description: Synthesized through an aza-Michael addition reaction, this compound was evaluated for its binding affinity towards the 5-HT6 receptor, but it displayed poor affinity [, ].

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ-GluN2B-5)

Compound Description: [3H]-JNJ-GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors []. Compared to the commonly used [3H]-Ro 25-6981, [3H]-JNJ-GluN2B-5 demonstrates superior selectivity as it doesn't bind to sigma 1 and sigma 2 receptors []. Autoradiography studies revealed high specific binding in the hippocampus and cortex, with negligible binding in the cerebellum across various species [].

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

Compound Description: This compound is a charge-neutral iron(II) complex with a distorted pseudooctahedral coordination environment []. The research primarily focuses on its crystal structure, highlighting its cone shape and weak intermolecular interactions observed in the crystalline state [].

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid (HL) and its metal complexes ([M(L)2(H2O)2], M = CuII (1), ZnII (2), and CdII (3))

Compound Description: HL is a carboxylic acid derivative containing a piperazine ring substituted with a pyridin-2-yl group []. Three new metal complexes (1-3) derived from HL were synthesized and characterized []. In vitro studies revealed that the CuII complex (1) exhibited the highest inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 value of 6.5 ± 0.31 μM [].

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a nonpeptidomimetic antagonist targeting inhibitor of apoptosis proteins (IAPs), specifically cellular IAP (cIAP) and X-linked IAP (XIAP) []. Developed through fragment screening and structure-guided optimization, it exhibits low-nanomolar potency against cIAP1 and XIAP, with an improved metabolic stability and cardiac safety profile compared to earlier peptidomimetic IAP antagonists []. ASTX660 is currently in phase 1/2 clinical trials for cancer treatment [].

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective inhibitor of phosphatidylinositol 3-kinase α isoform (PI3Kα) []. It demonstrates significant selectivity for PI3Kα over other class I PI3K isoforms with IC50 values of 5.9 nM/598 nM/78.7 nM/225 nM for α/β/δ/γ, respectively []. In vivo studies using ovarian cancer xenograft models showed that CYH33 effectively inhibited tumor growth without causing significant toxicity [].

N-ethyl-4-(pyridin-4-yl)benzamide derivatives

Compound Description: These compounds are a series of Rho-associated kinase-1 (ROCK1) inhibitors []. The research utilized molecular modeling techniques like docking, molecular dynamics, and 3D-QSAR to design and optimize these derivatives for improved potency and selectivity against ROCK1 [].

2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]-, 2-[2-Hydroxy-3-(2-pyridin-2-yl-ethyl)amino]-, and 2-[2-Hydroxy-3-(4-N-methyl-piperazin-1-yl)-amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes

Compound Description: This series of oxime ether-substituted aryloxypropanolamines was synthesized as analogs of the active metabolite of Sarpogrelate []. These compounds displayed affinity towards the 5-HT2A receptors, exhibiting similar selectivity profiles to Sarpogrelate [].

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. This compound exhibits improved human and rat metabolic stabilities compared to its precursor while maintaining high selectivity for RORc over other ROR family members and a panel of 25 nuclear receptors [].

4-Cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-ylbenzamide hydrochloride

Compound Description: This compound exists in both crystalline and amorphous forms. The provided abstract emphasizes its characterization through powder X-ray diffraction and thermal analysis techniques, focusing on the distinction between its solid-state forms [].

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl- piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H- isoquinolin-1-one (RN486)

Compound Description: RN486 is a selective Bruton’s tyrosine kinase (Btk) inhibitor []. While the provided abstract doesn’t delve into its detailed characterization, it suggests its potential in abrogating immune hypersensitivity responses and arthritis [].

2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid

Compound Description: This compound features a 3,5-dioxopiperazine ring with a pyridin-3-yl substituent []. Crystallographic analysis revealed that the molecule forms linear chains through O—H⋯N hydrogen bonds and exhibits π–π stacking between adjacent pyridine rings [].

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Compound Description: This compound features a piperazine ring connected to a tetrahydrothieno[3,2-c]pyridin-5-yl moiety []. Crystallographic analysis revealed its chair conformation and the presence of weak C—H⋯O and C—H⋯π interactions in its crystal structure [].

4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]-methyl}isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: This compound features a piperazine ring linked to a pyrimidine ring and an isothiazolo[5,4-b]pyridine moiety []. Crystallographic analysis revealed its chair conformation and the influence of weak C-H…O intermolecular hydrogen bonds on its molecular packing [].

3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine

Compound Description: This pyridazine derivative exhibits histamine H3 receptor antagonist activity []. This compound showcases the potential of pyridazine-based structures in medicinal chemistry for targeting specific receptors.

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Compound Description: This series of benzothiazole-piperazine hybrids exhibits multi-target activity against Alzheimer's disease (AD) []. These compounds demonstrated acetylcholinesterase (AChE) inhibition, anti-Aβ1-42 aggregation properties, and neuroprotective effects [].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) and its bridgehead iodinated analogues

Compound Description: WAY-100635 is a known 5-HT1A receptor ligand. This research focused on developing bridgehead iodinated analogues of WAY-100635 as potential SPECT imaging agents []. While these analogues retained nanomolar affinity for the 5-HT1A receptor, their brain uptake and specificity were not sufficient for effective imaging [].

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3K, specifically targeting the p110α isoform []. Its development stemmed from a series of thieno[3,2-d]pyrimidine derivatives and led to its clinical evaluation for cancer treatment [].

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

Compound Description: PF470 acts as a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) []. It demonstrated significant efficacy in preclinical models of Parkinson's disease but was discontinued from clinical development due to potential immune-related adverse effects [].

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives

Compound Description: SN79 is a sigma-2 receptor ligand. This research investigated SN79 derivatives to elucidate the structure-activity relationship for its cytotoxic and metabolically stimulative effects []. Modifications on the benzoxazolone core and the 6-position substituent significantly influenced its binding affinity, selectivity, and ability to induce cell death or stimulate metabolism [].

Trazodone

Compound Description: Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, is a [piperazin-1-yl] antidepressant drug [].

Properties

CAS Number

1105195-37-6

Product Name

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

IUPAC Name

3-piperazin-1-yl-6-pyridin-4-ylpyridazine

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2

InChI Key

BHPPRTFRPREAMC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.